molecular formula C29H30O7 B045961 Mono-aldehyde gossypol CAS No. 114309-69-2

Mono-aldehyde gossypol

Cat. No.: B045961
CAS No.: 114309-69-2
M. Wt: 490.5 g/mol
InChI Key: ONONBUNYLFASFU-UHFFFAOYSA-N
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Description

Mono-aldehyde gossypol, also known as this compound, is a useful research compound. Its molecular formula is C29H30O7 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Properties and Mechanisms

Mono-aldehyde gossypol exhibits unique biochemical properties that differentiate it from its parent compound. The aldehyde functionality is crucial in modulating its biological activity, particularly in:

  • Anticancer Activity : this compound has been shown to inhibit histone deacetylases (HDAC), which play a significant role in cancer progression. It interacts with various HDAC isoenzymes, leading to hyperacetylation of histone proteins and subsequent induction of apoptosis in cancer cells . This mechanism is particularly relevant for cancers such as hepatoma and colon carcinoma.
  • Detoxification Processes : Research indicates that the oxidation of aldehyde groups in gossypol can significantly reduce its reproductive and hepatotoxicity. Enzymatic reactions catalyzed by laccase have been demonstrated to facilitate the intramolecular cyclization of gossypol, producing less toxic derivatives . This detoxification pathway is vital for making cottonseed products safer for consumption.

Cancer Treatment

This compound's role as a pan-HDAC inhibitor positions it as a promising candidate for cancer therapy. Its efficacy has been demonstrated through various studies:

  • Inhibition of Tumor Growth : this compound has shown potential in combination therapies, enhancing the effects of conventional chemotherapeutics like temozolomide (TMZ) and phenformin. Studies indicate that combining these agents with this compound leads to significant reductions in tumor cell viability and invasiveness .
  • Mechanistic Insights : The compound's ability to inhibit aldehyde dehydrogenase (ALDH) further contributes to its anticancer effects by disrupting metabolic pathways essential for tumor survival .

Antifertility and Antimicrobial Effects

This compound also exhibits antifertility properties, which have been explored for contraceptive applications. Its mechanisms involve interference with sperm motility and function . Additionally, the compound possesses antimicrobial activities, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound's detoxification potential allows for safer utilization of cottonseed meal and oil:

  • Animal Feed : The detoxification process can enhance the nutritional value of cottonseed products by reducing toxicity levels, thereby promoting their use in animal feed without adverse effects on health .
  • Biocontrol Agents : The antimicrobial properties of this compound may also be harnessed for developing biocontrol agents against pests and diseases affecting crops.

Case Studies and Experimental Findings

StudyApplicationFindings
DetoxificationLaccase-catalyzed reactions significantly reduced gossypol toxicity in vivo, enhancing safety for cottonseed consumption.
Cancer TherapyThis compound demonstrated potent HDAC inhibition and induced apoptosis in hepatoma and colon carcinoma cell lines.
Combination TherapyEnhanced therapeutic efficacy was observed when this compound was combined with TMZ and phenformin against glioblastoma stem cells.

Properties

IUPAC Name

2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O7/c1-11(2)20-15-7-13(5)22(25(32)16(15)9-19(31)27(20)34)23-14(6)8-17-21(12(3)4)29(36)26(33)18(10-30)24(17)28(23)35/h7-12,31-36H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONONBUNYLFASFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150697
Record name Mono-aldehyde gossypol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114309-69-2
Record name Mono-aldehyde gossypol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114309692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-aldehyde gossypol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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